molecular formula C9H9ClO3 B596835 Methyl 4-chloro-3-methoxybenzoate CAS No. 116022-18-5

Methyl 4-chloro-3-methoxybenzoate

Cat. No. B596835
Key on ui cas rn: 116022-18-5
M. Wt: 200.618
InChI Key: XOSUADSADIJLGO-UHFFFAOYSA-N
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Patent
US07576218B2

Procedure details

4-chloro-3-methoxybenzoic acid (4.5 g) and 0.5 g of PTSA in 100 mL of dry methanol was refluxed for 3 hours. Evaporation and redissoving in ethyl acetate followed by washing with sodium bicarbonate, and concentration, gave methyl 4-chloro-3-methoxybenzoate without purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].[CH3:13]C1C=CC(S(O)(=O)=O)=CC=1>CO>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:13])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)OC
Name
Quantity
0.5 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation
WASH
Type
WASH
Details
by washing with sodium bicarbonate, and concentration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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